molecular formula C14H19Cl3N4O3S2 B11991582 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide

2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide

Cat. No.: B11991582
M. Wt: 461.8 g/mol
InChI Key: DGIPZTBRLQWHLY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide is a synthetic thiourea-based amide derivative characterized by its complex substituent architecture. The molecule features:

  • A propanamide backbone with 2,2-dimethyl substitution, enhancing steric bulk and metabolic stability .
  • A carbamothioyl linker connected to a 4-sulfamoylphenyl group, introducing hydrogen-bonding capacity (via sulfonamide) and thioamide-mediated conformational rigidity .

This compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor antagonist, leveraging its sulfonamide and thioamide motifs for targeted interactions .

Properties

Molecular Formula

C14H19Cl3N4O3S2

Molecular Weight

461.8 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C14H19Cl3N4O3S2/c1-13(2,3)11(22)20-10(14(15,16)17)21-12(25)19-8-4-6-9(7-5-8)26(18,23)24/h4-7,10H,1-3H3,(H,20,22)(H2,18,23,24)(H2,19,21,25)

InChI Key

DGIPZTBRLQWHLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Thiourea Intermediate Formation

The carbamothioyl group is critical for constructing the target molecule. A well-established method involves reacting 4-sulfamoylphenyl isothiocyanate with a primary amine. This intermediate is synthesized via thiophosgenation of 4-aminobenzenesulfonamide (sulfanilamide) using thiophosgene in dichloromethane under controlled pH (7–8) to avoid over-thiocarbonylation.

Reaction Scheme:

4-Aminobenzenesulfonamide+CSCl2Et3N, DCM4-Isothiocyanatobenzenesulfonamide\text{4-Aminobenzenesulfonamide} + \text{CSCl}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-Isothiocyanatobenzenesulfonamide}

Key conditions:

  • Temperature: 0–5°C to prevent side reactions.

  • Workup: Filtration and recrystallization from ethanol yields 85–90% purity.

Synthesis of the Trichloroethylamine Core

The 2,2,2-trichloro-1-aminoethyl moiety is introduced via nucleophilic substitution. 2,2-Dimethylpropanoyl chloride reacts with 2,2,2-trichloroethylamine in anhydrous toluene under basic conditions (K2_2CO3_3) to form the propanamide backbone.

Reaction Scheme:

(CH3)3CCOCl+NH2CCl3CH2K2CO3,Toluene(CH3)3CCONHCH2CCl3\text{(CH}3\text{)}3\text{CCOCl} + \text{NH}2\text{CCl}3\text{CH}2 \xrightarrow{\text{K}2\text{CO}3, \text{Toluene}} \text{(CH}3\text{)}3\text{CCONHCH}2\text{CCl}_3

Optimization data:

ParameterValue
Yield78–82%
Reaction Time6–8 h
Temperature60–70°C

Coupling of Thiourea and Propanamide Intermediates

The final step involves coupling 4-isothiocyanatobenzenesulfonamide with the trichloroethylamine-propanamide derivative. This is achieved through a nucleophilic addition-elimination mechanism in dry acetone with triethylamine as a catalyst.

Reaction Scheme:

4-Isothiocyanatobenzenesulfonamide+(CH3)3CCONHCH2CCl3Et3N, AcetoneTarget Compound\text{4-Isothiocyanatobenzenesulfonamide} + \text{(CH}3\text{)}3\text{CCONHCH}2\text{CCl}3 \xrightarrow{\text{Et}_3\text{N, Acetone}} \text{Target Compound}

Critical considerations:

  • Stoichiometry : 1:1 molar ratio to avoid dimerization.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) enhances purity to >95%.

Alternative Methodologies

One-Pot Sequential Acylation-Thiourea Formation

A streamlined approach combines acylation and thiourea formation in a single reactor. 2,2-Dimethylpropanoic acid is converted to its acyl chloride in situ using thionyl chloride, followed by sequential addition of 2,2,2-trichloroethylamine and 4-isothiocyanatobenzenesulfonamide .

Advantages :

  • Reduced purification steps.

  • Total yield improves to 70–75% compared to multi-step methods.

Solid-Phase Synthesis

Immobilizing the sulfamoylphenyl group on Merrifield resin enables iterative coupling cycles. This method, though less common, offers scalability for industrial production.

Procedure Overview :

  • Resin functionalization with sulfanilamide.

  • On-resin thiophosgenation.

  • Acylation with 2,2-dimethylpropanoyl chloride.

  • Cleavage from resin using TFA/CH2_2Cl2_2.

Yield : 65–68% with >90% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • FT-IR :

    • 1712 cm1^{-1} (C=O stretch, amide).

    • 1530 cm1^{-1} (C=S stretch, thiourea).

    • 1345, 1160 cm1^{-1} (SO2_2 asymmetric/symmetric stretches).

  • 1^1H NMR (DMSO-d6_6) :

    • δ 1.27 (s, 9H, (CH3_3)3_3C).

    • δ 4.21 (q, 2H, NHCH2_2CCl3_3).

    • δ 7.72–7.89 (m, 4H, Ar-H).

Challenges and Optimization

Steric Hindrance Mitigation

The bulky 2,2-dimethylpropanamide group impedes thiourea formation. Using polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–90°C) accelerates reactivity.

Trichloroethyl Stability

The CCl3_3 group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous environments are critical during coupling.

Industrial-Scale Considerations

ParameterLab-ScalePilot-Scale
Batch Size10–50 g1–5 kg
Reaction Time12–18 h8–10 h
Yield70–75%80–85%
Cost EfficiencyModerateHigh

Chemical Reactions Analysis

Types of Reactions

N-[1-({[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[1-({[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-[1-({[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The carbothioyl group may form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide are best contextualized against analogs with shared core features. Below is a comparative analysis based on substituent variations, molecular properties, and research findings:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent Variations Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Propanamide + trichloroethyl 4-Sulfamoylphenyl carbamothioyl ~460 (estimated) High polarity (sulfonamide), potential H-bond donor/acceptor
2-Methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]amino}ethyl)propanamide Propanamide + trichloroethyl Pyrazolyl carbamothioyl 457.77 Enhanced lipophilicity (pyrazole ring); antiviral activity in preliminary screens
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide Acetamide + trichloroethyl 4-Chlorophenyl carbamothioyl 457.77 Higher steric bulk (diphenyl); antimicrobial activity against Gram-positive bacteria
N-(2,2,2-Trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide Propanamide + trichloroethyl Thiazole sulfonamide 457.77 Dual sulfonamide-thiazole pharmacophore; kinase inhibition potential
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Acetamide Dichlorophenyl + pyrazolyl 387.27 Structural similarity to penicillin derivatives; antimicrobial coordination chemistry

Key Observations :

Thioamide vs. Amide Linkers : The carbamothioyl linker in the target compound introduces conformational rigidity and resistance to enzymatic degradation compared to traditional amides, as demonstrated in thiourea-based protease inhibitors .

Halogen Effects : The 2,2,2-trichloroethyl group is conserved across analogs, suggesting its role in stabilizing binding interactions through halogen bonding, a feature critical in receptor-ligand docking studies .

Biological Activity

The compound 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfonamide and thiazole moieties have demonstrated significant antibacterial and antifungal properties.
  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.

The antimicrobial activity of the compound is hypothesized to involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Targeting Specific Enzymes : The presence of sulfonamide groups suggests potential inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Case Studies

  • Study on Antibacterial Properties :
    • A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL, indicating strong antibacterial activity .
  • Fungal Inhibition :
    • Research demonstrated that certain derivatives showed broad-spectrum antifungal activity against drug-resistant strains of Candida, with some compounds outperforming established antifungals like fluconazole .

The anticancer properties are believed to arise from:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

Case Studies

  • In Vitro Studies :
    • Compounds structurally related to the target compound were tested on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 50 µM .
  • Mechanistic Insights :
    • Further investigations revealed that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .

Comparative Biological Activity Table

Activity TypeCompound ClassMIC/IC50 ValuesTarget Organisms/Cells
AntibacterialThiazole derivatives1 - 32 µg/mLStaphylococcus aureus, E. coli
AntifungalSulfonamide-containing< 16 µg/mLCandida albicans, Candida auris
AnticancerSulfonamide derivatives10 - 50 µMA549, Caco-2

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are essential for confirming the structural identity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve proton environments (e.g., trichloroethyl CH vs. sulfamoyl NH) and carbon frameworks.
  • Infrared Spectroscopy (IR) : Identify thiourea C=S stretches (~1250 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error.
  • X-ray Crystallography : If crystals form, determine absolute configuration and hydrogen-bonding networks .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodology :

  • For Hydrolytic Stability : Incubate in buffers (pH 3–10) at 37°C and monitor degradation via HPLC.
  • For Oxidative Stability : Expose to H₂O₂ or radical initiators (AIBN) and track thiourea oxidation products.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

Advanced Research Questions

Q. What strategies optimize synthetic yield despite steric hindrance from the trichloroethyl group?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce steric crowding.
  • Temperature Control : Maintain 80–100°C to enhance reaction kinetics while avoiding thermal decomposition.
  • Reagent Addition : Employ slow addition of electrophiles (e.g., carbamothioyl chloride) to minimize side reactions.
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to improve nucleophilic substitution efficiency .

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Methodology :

  • Purity Verification : Require ≥95% purity (HPLC) and batch-to-batch consistency checks.
  • Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C, serum-free media).
  • Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀) with cellular viability (MTT assay) to distinguish direct vs. indirect effects.
  • SAR Cross-Validation : Benchmark against analogs with defined substituent modifications (e.g., sulfamoyl vs. carbamoyl) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT) to predict binding poses in enzyme active sites.
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) over 100 ns to assess binding stability.
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., sulfamoyl H-bond donors) using Schrödinger’s Phase .

Q. How can derivatives be rationally designed for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Variation : Replace the sulfamoyl group with bioisosteres (e.g., carboxyl or tetrazole) to probe H-bonding requirements.
  • Trichloroethyl Modifications : Synthesize dichloro or fluoro analogs to evaluate steric/electronic effects on potency.
  • Biological Evaluation : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. What experimental workflows characterize pharmacokinetic properties in preclinical models?

  • Methodology :

  • In Vitro Assays :
  • Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions.
  • Metabolic Stability : Incubate with liver microsomes and quantify remaining parent compound via LC-MS/MS.
  • In Vivo Studies :
  • Pharmacokinetic Profiling : Administer intravenously/orally to rodents; collect blood at intervals to calculate t½, clearance, and bioavailability .

Data Contradiction and Mechanistic Analysis

Q. How can researchers distinguish between direct enzyme inhibition and off-target effects in biological studies?

  • Methodology :

  • Selectivity Screening : Test the compound against a panel of structurally related enzymes (e.g., kinase family members).
  • Knockout Models : Use CRISPR-Cas9 to delete the putative target gene and assess residual activity.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm direct interactions .

Q. What analytical techniques resolve ambiguities in reaction mechanisms during synthesis?

  • Methodology :

  • Isotopic Labeling : Incorporate ¹³C into the trichloroethyl group to track substitution pathways via NMR.
  • Kinetic Studies : Vary reagent concentrations and apply Eyring plots to determine rate-limiting steps.
  • DFT Calculations : Model transition states (Gaussian 16) to identify energetically favorable pathways .

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